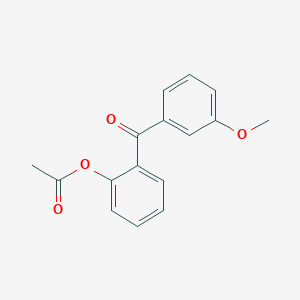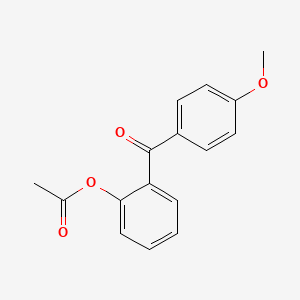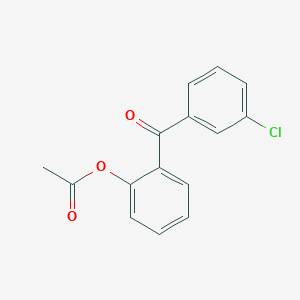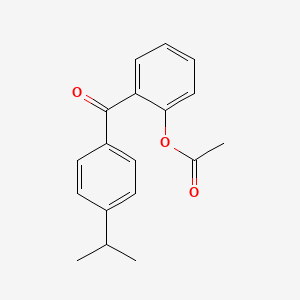
4-Acetoxy-4'-phenoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4 and a molecular weight of 332.3 g/mol. It is commonly used as a UV filter in sunscreens and other personal care products. This compound is also known for its applications in the manufacturing of cosmetics and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-phenoxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :
Reactants: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-4’-phenoxybenzophenone may involve more scalable methods, such as the Kolbe-Schmitt reaction, which includes the following steps :
Reactants: Phenol and an alkali metal hydroxide (e.g., potassium hydroxide).
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetoxy-4’-phenoxybenzophenone has several scientific research applications:
Chemistry: Used as a UV filter in sunscreens and personal care products.
Biology: Studied for its potential therapeutic applications in treating skin disorders.
Medicine: Clinical trials have shown promising results for its use in dermatological treatments.
Industry: Utilized in the manufacturing of cosmetics and other personal care products to improve product quality and efficiency.
Mécanisme D'action
The mechanism of action of 4-Acetoxy-4’-phenoxybenzophenone involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound interacts with molecular targets in the skin, preventing UV-induced damage and reducing the risk of skin disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble UV filter.
Benzophenone-8 (Dioxybenzone): A UV filter with similar properties.
Uniqueness
4-Acetoxy-4’-phenoxybenzophenone is unique due to its specific acetoxy and phenoxy functional groups, which enhance its UV-absorbing properties and make it particularly effective in personal care products.
Propriétés
IUPAC Name |
[4-(4-phenoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHYSFBAQRSCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641706 |
Source


|
| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-60-2 |
Source


|
| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














